molecular formula C15H12FN3 B7988077 2-(4-Fluorophenyl)quinoline-4,6-diamine

2-(4-Fluorophenyl)quinoline-4,6-diamine

Cat. No.: B7988077
M. Wt: 253.27 g/mol
InChI Key: JUTOAAFTSUUEFP-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)quinoline-4,6-diamine is a heterocyclic aromatic compound that contains a quinoline core substituted with a fluorophenyl group at the 2-position and amino groups at the 4 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)quinoline-4,6-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-fluoroaniline and 2-chloroquinoline.

    Coupling Reaction: The 4-fluoroaniline undergoes a nucleophilic aromatic substitution reaction with 2-chloroquinoline in the presence of a base such as potassium carbonate, yielding 2-(4-fluorophenyl)quinoline.

    Amination: The resulting 2-(4-fluorophenyl)quinoline is then subjected to amination using ammonia or an amine source under high temperature and pressure to introduce the amino groups at the 4 and 6 positions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient heat and mass transfer. Catalysts such as palladium on carbon (Pd/C) can be employed to enhance the reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)quinoline-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the quinoline ring to tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Alkylated or acylated quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)quinoline-4,6-diamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to the disruption of cellular processes, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline-4,6-diamine: Lacks the fluorine substituent, which may affect its biological activity and chemical reactivity.

    2-(4-Chlorophenyl)quinoline-4,6-diamine: Contains a chlorine substituent instead of fluorine, which can influence its pharmacokinetic properties.

Uniqueness

2-(4-Fluorophenyl)quinoline-4,6-diamine is unique due to the presence of the fluorine atom, which can enhance its metabolic stability, bioavailability, and binding affinity to molecular targets compared to its non-fluorinated analogs.

Properties

IUPAC Name

2-(4-fluorophenyl)quinoline-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8H,17H2,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTOAAFTSUUEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)N)C(=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Fluorophenyl)quinoline-4,6-diamine
Reactant of Route 2
2-(4-Fluorophenyl)quinoline-4,6-diamine
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2-(4-Fluorophenyl)quinoline-4,6-diamine
Reactant of Route 4
2-(4-Fluorophenyl)quinoline-4,6-diamine
Reactant of Route 5
2-(4-Fluorophenyl)quinoline-4,6-diamine
Reactant of Route 6
2-(4-Fluorophenyl)quinoline-4,6-diamine

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